molecular formula C10H12N4O B13772271 N'-(7-amino-1H-indol-3-yl)-N-hydroxyethanimidamide CAS No. 7632-15-7

N'-(7-amino-1H-indol-3-yl)-N-hydroxyethanimidamide

Cat. No.: B13772271
CAS No.: 7632-15-7
M. Wt: 204.23 g/mol
InChI Key: VKWJEVKMHDELSI-UHFFFAOYSA-N
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Description

N’-(7-amino-1H-indol-3-yl)-N-hydroxyethanimidamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(7-amino-1H-indol-3-yl)-N-hydroxyethanimidamide typically involves the reaction of 7-aminoindole with hydroxylamine and an appropriate aldehyde or ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(7-amino-1H-indol-3-yl)-N-hydroxyethanimidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N’-(7-amino-1H-indol-3-yl)-N-hydroxyethanimidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(7-amino-1H-indol-3-yl)-N-hydroxyethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
  • 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone

Uniqueness

N’-(7-amino-1H-indol-3-yl)-N-hydroxyethanimidamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

7632-15-7

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

N'-(7-amino-1H-indol-3-yl)-N-hydroxyethanimidamide

InChI

InChI=1S/C10H12N4O/c1-6(14-15)13-9-5-12-10-7(9)3-2-4-8(10)11/h2-5,12,15H,11H2,1H3,(H,13,14)

InChI Key

VKWJEVKMHDELSI-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CNC2=C1C=CC=C2N)NO

Origin of Product

United States

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